3-(Methoxymethoxy)phenol

CAS No.: 18066-10-9

Cat. No.: VC7907101

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18066-10-9 |

|---|---|

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | 3-(methoxymethoxy)phenol |

| Standard InChI | InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 |

| Standard InChI Key | VTXUKOKMVNMHJX-UHFFFAOYSA-N |

| SMILES | COCOC1=CC=CC(=C1)O |

| Canonical SMILES | COCOC1=CC=CC(=C1)O |

Introduction

Chemical Structure and Identification

Molecular Formula and Weight

Structural Features

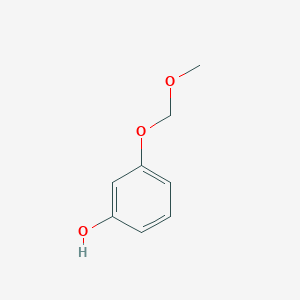

The compound consists of a phenol core with a hydroxyl group at position 1 and a methoxymethoxy group at position 3 (Figure 1). The methoxymethoxy group is an ether-linked methyloxy moiety, enhancing the molecule’s solubility in organic solvents compared to unmodified phenols.

Key Spectral Identifiers:

Synthesis Methods

Hydroxymethylation-Etherification

A common route involves hydroxymethylation followed by etherification:

-

Hydroxymethylation: Reacting 3-methoxyphenol with formaldehyde in the presence of a basic catalyst (e.g., NaOH) yields 3-(hydroxymethyl)phenol .

-

Etherification: Treating the intermediate with methanol and an acid catalyst (e.g., HCl) replaces the hydroxymethyl group with a methoxymethoxy group .

Example:

Direct Methoxymethylation

Alternative methods use chloromethyl methyl ether (MOMCl) as a protecting agent:

This one-step reaction is efficient but requires careful handling due to MOMCl’s toxicity .

Physicochemical Properties

Physical State and Solubility

-

Boiling Point: Estimated >200°C (analogous to 3-methoxyphenol derivatives) .

-

Solubility: Miscible with polar organic solvents (e.g., chloroform, ethanol) due to ether and hydroxyl groups .

Spectroscopic Data

Applications in Organic Synthesis

Intermediate for Chromene Derivatives

3-(Methoxymethoxy)phenol serves as a precursor in synthesizing chromenes, which are pivotal in medicinal chemistry. For example, reacting it with isoprene in sulfuric acid yields 7-methoxymethoxy-2,2-dimethyl-2H-chromene, a potential insecticidal agent :

Protecting Group Strategy

The methoxymethoxy group acts as a temporary protecting group for phenolic hydroxyls, enabling selective reactions at other positions. Deprotection under acidic conditions (e.g., HCl/MeOH) regenerates the free phenol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume